AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2
Description
Overview of Peptide Therapeutics and Their Role in Drug Discovery
Peptide therapeutics represent a significant and expanding class of pharmaceuticals, bridging the gap between small molecules and larger protein-based biologics. These compounds, which are short chains of amino acids, often mimic naturally occurring peptides that act as hormones, neurotransmitters, and growth factors. Their high specificity and potency, coupled with a lower likelihood of off-target effects compared to small molecules, make them attractive candidates for drug development.
The field of peptide drug discovery has evolved substantially from the initial isolation of natural hormones like insulin (B600854). Advances in biotechnology and synthetic chemistry have enabled the design and production of novel peptide analogs with enhanced therapeutic properties. As of recent years, a multitude of peptide drugs have received regulatory approval, with hundreds more currently in clinical and preclinical development, targeting a wide array of diseases including metabolic disorders, cancers, and cardiovascular conditions.
Significance of Cyclic Peptides in Enhancing Pharmacological Properties
Cyclic peptides are a specialized class of peptide therapeutics where the linear amino acid chain is cyclized, often through a covalent bond between the N-terminus and the C-terminus or between amino acid side chains. This structural constraint confers several pharmacological advantages over their linear counterparts.
The rigid structure of cyclic peptides reduces their conformational flexibility, which can lead to a higher binding affinity and selectivity for their biological targets. This is because the peptide is pre-organized in a bioactive conformation, reducing the entropic penalty upon binding. Furthermore, cyclization significantly enhances metabolic stability by protecting the peptide from degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of linear peptides. This increased resistance to enzymatic degradation often results in a longer plasma half-life and improved bioavailability. The cyclic nature can also improve membrane permeability by masking polar groups and facilitating intramolecular hydrogen bonding, which is a critical factor for targeting intracellular proteins.
The Melanocortin System: Receptors (MC1R-MC5R) and Endogenous Ligands
The melanocortin system is a crucial signaling pathway involved in a wide range of physiological processes. medchemexpress.com This system is composed of five distinct G protein-coupled receptors (GPCRs), designated as melanocortin receptor 1 through 5 (MC1R, MC2R, MC3R, MC4R, and MC5R). medchemexpress.com These receptors are expressed in various tissues throughout the body and mediate diverse biological functions. medchemexpress.com
The endogenous ligands for these receptors are a group of peptide hormones known as melanocortins. These are derived from the precursor protein proopiomelanocortin (POMC). The primary melanocortins include α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropic hormone (ACTH). These endogenous agonists share a conserved pharmacophore sequence, His-Phe-Arg-Trp, which is critical for receptor binding and activation. The different melanocortin receptors exhibit varying affinities for these endogenous ligands, which contributes to their distinct physiological roles.
| Receptor | Primary Location(s) | Key Physiological Functions |
| MC1R | Melanocytes, immune cells | Pigmentation, anti-inflammatory responses |
| MC2R | Adrenal cortex | Steroidogenesis |
| MC3R | Brain, heart, gut | Energy homeostasis, inflammation |
| MC4R | Brain | Energy homeostasis, appetite, sexual function |
| MC5R | Exocrine glands, muscle, adipose tissue | Sebum production, energy metabolism |
Rationale for Research on AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 as a Melanocortin Receptor Agonist
The synthetic peptide this compound, also known as Melanotan II (MT-II), was developed as a more potent and stable analog of the endogenous α-MSH. mdpi.com The rationale for its development and continued research stems from its potent, non-selective agonist activity across several melanocortin receptors, particularly MC1R, MC3R, MC4R, and MC5R. nih.gov
The structural modifications of MT-II, including the substitution with Norleucine (Nle), the presence of a D-amino acid (D-Phe), and its cyclic structure, were intentionally designed to enhance its pharmacological properties. These modifications contribute to its increased potency and stability compared to the native α-MSH.
As a potent agonist, MT-II serves as a valuable research tool for elucidating the complex physiological roles of the melanocortin system. By activating multiple melanocortin receptors, it allows for the investigation of pathways involved in skin pigmentation, energy balance, sexual function, and more. The non-selective nature of this compound, while a challenge for targeted therapeutic development, provides a broad-spectrum activation of the melanocortin system, making it a powerful probe for preclinical studies.
The detailed pharmacological profile of this compound has been characterized through various in vitro assays. The binding affinities (Ki) and functional potencies (EC50) at the human melanocortin receptors have been quantified, demonstrating its high affinity and agonist activity at MC1R, MC3R, MC4R, and MC5R. nih.gov
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
|---|---|---|
| hMC1R | 0.62 | 0.21 |
| hMC3R | 3.9 | 6.6 |
| hMC4R | 1.9 | 1.5 |
| hMC5R | 39.4 | 13.1 |
This potent and broad-spectrum activity profile is the primary rationale for the extensive research into this compound as a means to understand the multifaceted nature of the melanocortin signaling pathway and to explore its potential, and that of more selective analogs, for therapeutic applications.
Structure
2D Structure
Properties
Molecular Formula |
C49H64N12O9 |
|---|---|
Molecular Weight |
965.1 g/mol |
IUPAC Name |
(3R,6S,9S,17S,20S,23S)-9-[[(2S)-2-acetamidohexanoyl]amino]-3-benzyl-6-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-2,5,8,11,19,22-hexaoxo-1,4,7,12,18,21-hexazabicyclo[21.3.0]hexacosane-17-carboxamide |
InChI |
InChI=1S/C49H64N12O9/c1-3-4-16-36(55-29(2)62)44(65)58-39-25-42(63)52-20-11-10-18-35(43(50)64)56-45(66)37(23-31-26-53-34-17-9-8-15-33(31)34)59-48(69)41-19-12-21-61(41)49(70)40(22-30-13-6-5-7-14-30)60-46(67)38(57-47(39)68)24-32-27-51-28-54-32/h5-9,13-15,17,26-28,35-41,53H,3-4,10-12,16,18-25H2,1-2H3,(H2,50,64)(H,51,54)(H,52,63)(H,55,62)(H,56,66)(H,57,68)(H,58,65)(H,59,69)(H,60,67)/t35-,36-,37-,38-,39-,40+,41-/m0/s1 |
InChI Key |
ZHWWUNQUSCAJKE-CQPWUTEUSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@H](NC(=O)[C@@H](NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Ac Nle C Asp His Dphe Pro Trp Lys Nh2
Solid-Phase Peptide Synthesis (SPPS) Techniques for Cyclic Peptides
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the linear precursor of AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support. wikipedia.orgpowdersystems.com This approach is highly efficient as it allows for the easy removal of excess reagents and byproducts by simple filtration and washing, thus driving the coupling reactions to completion. conceptlifesciences.com For the synthesis of cyclic peptides, the Fmoc/tBu strategy is commonly employed, which uses the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection. wikipedia.org
Resin Selection and Coupling Strategies
The choice of solid support is a critical first step in SPPS. For cyclic peptides like this compound, where a side-chain to side-chain linkage (a lactam bridge between Asp and Lys) is required for cyclization, specific resins are employed. The synthesis typically begins by attaching the C-terminal amino acid (in this case, Lysine, which will ultimately be part of the cyclic structure) or an adjacent amino acid to a suitable resin.
Resin Selection: Highly acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, are often preferred. uci.edubiotage.com These resins allow for the cleavage of the linear peptide from the support under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact. biotage.comresearchgate.net This is crucial for subsequent on-resin or solution-phase cyclization. Other resins like Wang or Rink Amide are also used, depending on whether a C-terminal acid or amide is desired in the final linear precursor before cyclization. biotage.com For this specific compound, which has a C-terminal amide, a Rink Amide resin could be used if the cyclization strategy involves cleavage before cyclization. uci.edubiotage.com
Coupling Strategies: The formation of the peptide bond between the carboxyl group of a new amino acid and the free amino group of the resin-bound peptide is facilitated by coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. A variety of coupling reagents are available, each with its own advantages in terms of efficiency and suppression of side reactions like racemization. creative-peptides.com
Commonly used coupling reagents include aminium/uronium and phosphonium (B103445) salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.compeptide.comsigmaaldrich.com Carbodiimides like DIC (N,N'-diisopropylcarbodiimide), often used in conjunction with an additive like Oxyma Pure (ethyl cyanohydroxyiminoacetate), are also highly effective and help minimize racemization. bachem.com The choice of reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids. creative-peptides.comsigmaaldrich.com
Table 1: Common Resins and Coupling Reagents in Cyclic Peptide Synthesis
| Category | Name | Key Features |
|---|---|---|
| Resins | 2-Chlorotrityl (2-CTC) | Very acid-labile; allows cleavage with side-chain protection intact. biotage.compeptide.com |
| Wang Resin | Produces a C-terminal carboxylic acid; requires stronger acid for cleavage. biotage.com | |
| Rink Amide Resin | Produces a C-terminal amide; requires strong acid (e.g., TFA) for cleavage. biotage.compeptide.com | |
| Sieber Amide Resin | Produces a C-terminal amide; very acid-labile, allowing for protected fragment cleavage. biotage.comiris-biotech.de | |
| Coupling Reagents | HBTU / HCTU | Aminium salts; high coupling efficiency and speed. peptide.comsigmaaldrich.com |
| PyBOP | Phosphonium salt; effective for difficult couplings with reduced racemization. peptide.com | |
| DIC / Oxyma | Carbodiimide/additive system; minimizes racemization, forms soluble urea (B33335) byproduct. bachem.com | |
| HATU | Aminium salt based on HOAt; highly reactive, excellent for hindered couplings. sigmaaldrich.comacs.org | |
| COMU | Aminium salt based on Oxyma; high reactivity and water-soluble byproducts. sigmaaldrich.comacs.org |
Cleavage and Deprotection Protocols
After on-resin cyclization is complete, the final step is to cleave the peptide from the resin and remove the remaining side-chain protecting groups. This is typically accomplished in a single step using a strong acid "cocktail." conceptlifesciences.com
Trifluoroacetic acid (TFA) is the most common cleavage reagent. powdersystems.comthermofisher.com The cleavage cocktail usually contains 90-95% TFA mixed with various scavengers. Scavengers are critical for trapping the reactive carbocations generated from the cleavage of protecting groups (like tBu) and the resin linker, which could otherwise cause unwanted side reactions with sensitive amino acid residues such as Tryptophan (Trp) and Histidine (His). thermofisher.com
Common scavengers and their targets include:
Triisopropylsilane (TIS): Effectively scavenges trityl and t-butyl cations.
Water: Helps to hydrolyze TFA esters and scavenge cations.
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Used for peptides containing Cysteine to prevent oxidation, though not present in this specific peptide.
Anisole or Thioanisole: Protects Tryptophan from modification.
A typical cleavage cocktail for this peptide might be TFA/TIS/Water (95:2.5:2.5 v/v). 5z.com The peptidyl-resin is treated with this mixture for 2-4 hours at room temperature. thermofisher.com Following cleavage, the resin is filtered off, and the peptide is precipitated from the TFA solution using cold diethyl ether, then collected by centrifugation or filtration. conceptlifesciences.com
Solution-Phase Synthesis and Fragment Condensation Strategies
An alternative to on-resin cyclization is to perform the cyclization in solution. In this approach, the protected linear peptide is first cleaved from the resin. nih.gov This method can sometimes offer advantages, particularly for sequences that are difficult to cyclize on-resin.
The process generally follows these steps:
Synthesis and Cleavage: A fully protected linear peptide precursor is synthesized on a highly acid-labile resin (like 2-CTC) and cleaved while keeping all protecting groups intact. researchgate.net
Cyclization in Solution: The protected linear peptide is dissolved in an appropriate organic solvent, such as DMF or a mixture of DMF/DCM, at high dilution (typically sub-millimolar concentrations). cytosynthesis.com High dilution is essential to minimize intermolecular oligomerization and polymerization. cytosynthesis.comnih.gov A coupling reagent (e.g., PyBOP, HBTU, or T3P) and a tertiary base (e.g., DIEA) are added to promote the intramolecular lactamization. bachem.comnih.gov
Final Deprotection: After cyclization is confirmed, the remaining side-chain protecting groups are removed using a standard TFA cleavage cocktail, as described previously.
Fragment condensation is another strategy, particularly for very long peptides, though less common for a heptapeptide. It involves synthesizing two or more peptide fragments separately and then ligating them together in solution before the final cyclization step. google.com
Purification Techniques (e.g., Preparative HPLC Principles)
The crude peptide obtained after cleavage and precipitation is a mixture containing the desired product along with various impurities from incomplete reactions or side reactions. Therefore, a robust purification step is essential. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity (>95% or higher). nih.govpeptide.comknauer.net
The principle of purification for this peptide is based on Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (typically C18-modified silica), and the mobile phase is a polar solvent system. nih.gov Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. hplc.eu
Key aspects of the preparative HPLC process include:
Mobile Phase: A common mobile phase consists of two solvents: Solvent A (polar), typically water with 0.1% TFA, and Solvent B (less polar), typically acetonitrile (B52724) (ACN) with 0.1% TFA. The TFA acts as an ion-pairing agent, improving peak shape and resolution. peptide.com
Gradient Elution: The separation is achieved by running a gradient, where the percentage of Solvent B is gradually increased over time. peptide.comhplc.eu This allows for the elution of peptides with varying hydrophobicities. The gradient is first optimized on an analytical scale and then scaled up for preparative purification. knauer.net
Fraction Collection: The eluent from the column is monitored by a UV detector (typically at 214-220 nm, where the peptide bond absorbs). Fractions are collected as the target peptide peak elutes. peptide.com
Lyophilization: The collected fractions containing the pure peptide are analyzed for purity. Those meeting the required specification are pooled and lyophilized (freeze-dried) to remove the mobile phase solvents, yielding the final peptide as a stable, fluffy white powder. peptide.com
Analytical Characterization Principles for Peptide Identity and Purity (e.g., Mass Spectrometry, NMR)
Rigorous analytical characterization is required to confirm that the correct molecule has been synthesized and to determine its purity. The two primary techniques used are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the peptide, which provides direct confirmation of its identity. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can measure the mass with high accuracy, confirming the elemental composition. researchgate.netrsc.org
Tandem mass spectrometry (MS/MS) is used for sequencing. nih.gov The cyclic peptide is fragmented in the mass spectrometer, and the resulting fragment ions (typically b-ions and y-ions after ring opening) are analyzed. rsc.orgnih.gov The fragmentation pattern of a cyclic peptide is more complex than that of a linear one because the initial ring opening can occur at any amide bond, leading to multiple linear precursors that then fragment. nih.govshimadzu.com However, careful analysis of the MS/MS spectra can confirm the amino acid sequence and the cyclic structure. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and conformation of the peptide in solution. rsc.org
2D NMR: Techniques like COSY, TOCSY, NOESY/ROESY, HSQC, and HMBC are employed to assign all proton (¹H) and carbon (¹³C) signals and to determine the peptide's conformation. researchgate.netresearchgate.net
NOESY/ROESY experiments reveal through-space proximities between protons, providing distance restraints that are crucial for defining the peptide's folded structure. rsc.org
³J-coupling constants , particularly between the amide proton (NH) and the alpha-proton (Hα), provide information about the backbone dihedral angle (φ). rsc.orgnih.gov
Analysis of amide proton chemical shifts and their temperature dependence can identify protons involved in intramolecular hydrogen bonds, which are key features of the stable, folded structure of a cyclic peptide. nih.gov
Together, HPLC, MS, and NMR provide a comprehensive characterization of this compound, confirming its purity, primary sequence, and conformational properties. researchgate.net
Design Strategies for Analogs and Derivatization (e.g., D-amino acid substitutions, N-terminal modifications)
The design and synthesis of analogs for the cyclic peptide AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH₂ are rooted in extensive structure-activity relationship (SAR) studies of the melanocortin system. The primary goal of these strategies is to develop ligands with improved potency, selectivity for specific melanocortin receptor (MCR) subtypes, and distinct functional activities (agonist versus antagonist). Key modification sites include the D-amino acid at position 7 (α-MSH numbering) and the N-terminal of the peptide sequence.
D-Amino Acid Substitutions
The core pharmacophore sequence His-Phe-Arg-Trp is essential for melanocortin receptor binding and activation. mdpi.comresearchgate.net Substitution of L-Phenylalanine with its D-enantiomer, D-Phenylalanine (DPhe), was an early modification that significantly increased the potency of melanocortin peptides. nih.gov Further derivatization has focused on modifying the aromatic ring of the DPhe residue to fine-tune receptor selectivity and function.
One prominent strategy involves introducing bulky or electronically diverse substituents at the para-position of the DPhe phenyl ring. This approach is based on the hypothesis that such modifications can differentiate between the binding pockets of MCR subtypes, potentially switching a compound from an agonist to an antagonist. nih.gov For example, modifying the DPhe position in the related tetrapeptide template Ac-His-DPhe-Arg-Trp-NH₂ with a para-iodo (p-I) group resulted in a ligand with "mixed pharmacology". This analog, Ac-His-DPhe(p-I)-Arg-Trp-NH₂, displayed antagonist or partial agonist activity at the mouse melanocortin-3 receptor (mMC3R) while remaining a full, potent agonist at the mMC4R. nih.gov
Further SAR studies have explored a range of substitutions at the DPhe position to understand how size, polarity, and electronic properties affect receptor interaction. nih.gov A particularly notable substitution is the replacement of DPhe with D-2'-Naphthylalanine (DNal(2')). This modification in cyclic peptides like SHU9119 (Ac-Nle-c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH₂) is known to produce antagonists for the MC3R and MC4R. nih.govacs.org This suggests a common "antagonist switch" where the bulkier DNal(2') residue is responsible for inducing antagonism at these receptors. nih.govacs.org
The tetrapeptide Ac-His-D-Phe(4-CF₃)-Nle-Trp-NH₂ was found to be a potent and selective agonist for the human MC1R (hMC1R), demonstrating that halogenated substitutions can also confer subtype selectivity. nih.govresearchgate.net The table below summarizes the effects of various substitutions at the DPhe position on melanocortin receptor activity based on studies of the core tetrapeptide sequence.
| Compound | DPhe Modification | Receptor Target | Observed Activity | Reference |
|---|---|---|---|---|
| Ac-His-DPhe-Arg-Trp-NH₂ | None (DPhe) | mMC3R / mMC4R | Agonist | nih.gov |
| Ac-His-DPhe(p-I)-Arg-Trp-NH₂ | para-Iodo | mMC3R | Antagonist / Partial Agonist | nih.gov |
| Ac-His-DPhe(p-I)-Arg-Trp-NH₂ | para-Iodo | mMC4R | Full Agonist | nih.gov |
| Ac-His-DNal(2')-Arg-Trp-NH₂ | DNal(2') | mMC3R / mMC4R | Antagonist | nih.gov |
| Ac-His-D-Phe(4-CF₃)-Nle-Trp-NH₂ | para-Trifluoromethyl | hMC1R | Potent and Selective Agonist | nih.govresearchgate.net |
N-Terminal Modifications
Modifications at the N-terminus of melanocortin peptides serve to enhance stability and influence potency. The N-terminal acetylation (Ac-) is a common modification that makes peptides more resistant to degradation by aminopeptidases. mdpi.com The substitution of the native Met⁴ residue in α-MSH with Norleucine (Nle) to create analogs like Melanotan II (MT-II) is another key strategy. mdpi.com This substitution enhances the peptide's chemical stability by removing the easily oxidizable sulfur atom of methionine, while maintaining or improving biological activity. mdpi.comnih.gov
Further design strategies have explored replacing the N-terminal residue with more sterically constrained amino acids. For instance, replacing His⁶ with Proline (Pro) in a series of tetrapeptides was investigated to see if the increased steric constraint could improve molecular recognition at hMC1R. nih.gov However, this substitution generally led to a significant loss of binding and functional activity across all melanocortin receptor subtypes studied. nih.gov This indicates that while N-terminal modifications are crucial for stability, the specific residue at certain positions is critical for maintaining the necessary conformation for receptor interaction.
Molecular Pharmacology and Receptor Interaction Profiles of Ac Nle C Asp His Dphe Pro Trp Lys Nh2
Melanocortin Receptor Subtype Binding Affinity and Selectivity
AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 is characterized as a non-selective agonist, demonstrating high-affinity binding to several melanocortin receptor subtypes, including MC1R, MC3R, MC4R, and MC5R. peptidesciences.comwikipedia.org Its interaction with these receptors is responsible for its diverse biological activities, from influencing skin pigmentation via MC1R to regulating energy homeostasis and sexual function through MC3R and MC4R. nbinno.compeptidesciences.com The binding affinity, a measure of the strength of the interaction between the compound and the receptor, is quantitatively determined through laboratory assays.
Table 1: Binding Affinity (Ki) of this compound for Human Melanocortin Receptors
| Receptor Subtype | Ki (nM) |
| MC1 | 0.67 |
| MC3 | 34 |
| MC4 | 6.6 |
| MC5 | 46 |
This table presents the inhibitor constant (Ki) values, which indicate the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value signifies a higher binding affinity. tocris.combiocrick.com
Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with their receptors. labome.com The principle of these assays involves the use of a radioactively labeled ligand (a radioligand) that binds specifically to the receptor of interest. wikipedia.org In the context of melanocortin receptors, a commonly used radioligand is [¹²⁵I][Nle⁴, D-Phe⁷] α-MSH. nih.gov
The methodology typically involves incubating cell membranes or tissues expressing the target receptor with the radioligand. nih.gov After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, and the amount of radioactivity associated with the receptor-ligand complexes is measured using a gamma counter. nih.gov Saturation binding experiments, where the concentration of the radioligand is varied, allow for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. labome.comwikipedia.org
Competition binding assays are a variation of radioligand binding assays used to determine the affinity of an unlabeled compound, such as this compound, for a receptor. labome.comnih.gov In these assays, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound. nih.gov
The unlabeled compound competes with the radioligand for binding to the receptor, leading to a dose-dependent decrease in the amount of bound radioactivity. The data from these experiments are used to calculate the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. nih.govacs.org The IC50 value is influenced by the concentration and affinity of the radioligand used in the assay. youtube.com Therefore, the Cheng-Prusoff equation is often used to convert the IC50 value to the inhibition constant (Ki), which represents the affinity of the unlabeled compound for the receptor and is independent of the experimental conditions. youtube.com
Receptor Signaling Pathway Activation
As a G protein-coupled receptor agonist, this compound initiates intracellular signaling cascades upon binding to melanocortin receptors. nbinno.compeptidesciences.com This activation is central to the physiological effects mediated by the compound.
Melanocortin receptors are primarily coupled to the Gs alpha subunit of G proteins. caymanchem.com Upon agonist binding, the receptor undergoes a conformational change that activates the Gs protein. caymanchem.com This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP). corepeptides.compeptidesociety.org
The elevation of intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. peptidesociety.org For instance, in melanocytes, the activation of the MC1R by this compound leads to increased cAMP production and subsequent stimulation of melanogenesis. corepeptides.comnbinno.com Functional assays that measure the accumulation of cAMP are commonly used to quantify the agonist activity of compounds at these receptors. innoprot.cominnoprot.com
In addition to G protein-mediated signaling, GPCR activity is also modulated by arrestin proteins. discoverx.com Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), arrestins are recruited to the receptor. nih.gov This recruitment can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways. discoverx.comnih.gov
The concept of "biased agonism" describes the ability of certain ligands to preferentially activate one signaling pathway over another (e.g., G protein signaling versus arrestin recruitment). nih.govoup.com This can lead to compounds with more selective therapeutic effects. Methodologies to study arrestin recruitment include bioluminescence resonance energy transfer (BRET) and enzyme complementation assays, where arrestin and the receptor are tagged with components of a reporter system. mdpi.comresearchgate.net Upon agonist-induced interaction, a measurable signal is produced, allowing for the quantification of arrestin recruitment. mdpi.com The study of biased agonism at melanocortin receptors is an active area of research, with the potential to develop ligands with improved therapeutic profiles. nih.govnih.gov
A variety of cell-based functional assays are employed to assess the activation and efficacy of compounds like this compound at melanocortin receptors. These assays are typically conducted in cell lines that have been engineered to express a specific melanocortin receptor subtype. caymanchem.comcreative-biolabs.com
Commonly used assays measure the production of second messengers, such as cAMP, as a direct readout of Gs-coupled receptor activation. innoprot.comcreative-biolabs.com Reporter gene assays are another approach, where the expression of a reporter gene (e.g., luciferase) is placed under the control of a cAMP-responsive element. Receptor activation leads to an increase in cAMP, which in turn drives the expression of the reporter gene, producing a measurable signal. caymanchem.com Arrestin recruitment assays, as described previously, provide a means to assess G protein-independent signaling. eurofinsdiscovery.commultispaninc.com These functional assays are crucial for determining the potency (EC50) and efficacy of a compound, providing a comprehensive understanding of its pharmacological activity.
Receptor Internalization and Trafficking Studies
The interaction of the synthetic melanocortin agonist, this compound, also known as Melanotan-II, with melanocortin receptors (MCRs) initiates a dynamic process of receptor internalization and intracellular trafficking. This process is crucial for modulating the duration and intensity of the cellular response to the agonist.
Upon agonist binding, a cascade of events is triggered, leading to the sequestration of receptors from the cell surface into the cell's interior. This agonist-induced internalization has been observed for various melanocortin receptor subtypes, including MC1R, MC3R, MC4R, and MC5R.
Studies utilizing fluorescently labeled analogs of this compound have provided visual evidence of this process. For instance, after a 30-minute incubation period with a rhodamine-labeled version of the compound (Rho-MTII), a significant portion of the fluorescent ligand is observed within intracellular vesicles in HEK293 cells stably expressing human melanocortin receptors (hMC1R, hMC3R, hMC4R, and hMC5R). This indicates that the receptor-ligand complex is translocated from the plasma membrane to intracellular compartments.
The underlying mechanism of this internalization involves the recruitment of β-arrestin proteins to the activated receptor. The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization of the receptor to persistent agonist stimulation. Furthermore, β-arrestin acts as an adapter protein, linking the receptor to the endocytic machinery, primarily through a clathrin-dependent pathway. This is supported by the observation that inhibitors of clathrin-mediated endocytosis can block the agonist-induced internalization of melanocortin receptors.
Interestingly, research suggests that the internalization of melanocortin receptors can be a rapid process. For the melanocortin-4 receptor (MC4R), it has been shown that the receptor is rapidly internalized from the plasma membrane with a half-time of approximately 3 minutes, a process that occurs even in the absence of an agonist. However, the extent of receptor redistribution to the intracellular compartment is agonist-specific. This implies that while there is a basal level of receptor turnover, agonist binding significantly enhances the rate and/or extent of internalization.
Furthermore, studies on the MC4R have revealed that after being internalized in response to this compound, the receptor may continue to signal from within intracellular compartments. This phenomenon of persistent signaling from internalized receptors could contribute to the prolonged cellular responses observed with this synthetic agonist compared to the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH).
The trafficking of the internalized receptors is a critical determinant of the long-term cellular response. Following internalization, receptors can be sorted to different intracellular destinations. They may be targeted to lysosomes for degradation, which leads to a downregulation of the total number of receptors, or they can be recycled back to the plasma membrane, a process that allows for the resensitization of the cell to subsequent agonist stimulation. The specific trafficking pathways and the balance between degradation and recycling can vary depending on the receptor subtype and the specific agonist.
Research Findings on Receptor Internalization
| Receptor Subtype | Cell Type | Ligand | Observation | Internalization Pathway |
|---|---|---|---|---|
| hMC1R, hMC3R, hMC4R, hMC5R | HEK293 | Rho-MTII | Rapid arrestin recruitment and receptor internalization into intracellular vesicles. | β-arrestin-mediated, clathrin-dependent |
| MC4R | Neuro2A | This compound | Rapid internalization with a t1/2 of approximately 3 minutes. Continued signaling after internalization. | Not specified |
Summary of Agonist-Induced Receptor Translocation
| Agonist | Receptor | Effect on Receptor Location | Key Finding |
|---|---|---|---|
| This compound | hMC1R, hMC3R, hMC4R, hMC5R | Translocation from plasma membrane to intracellular vesicles. | Demonstrates agonist-induced sequestration of multiple melanocortin receptor subtypes. |
| α-MSH | MC4R | Induces receptor internalization. | Serves as a natural agonist baseline for comparison with synthetic agonists. |
Structure Activity Relationship Sar and Structure Function Relationship Studies of Ac Nle C Asp His Dphe Pro Trp Lys Nh2 Analogs
Rational Design Principles for Peptide Analogs
The rational design of analogs of AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 is guided by a deep understanding of the structural features essential for melanocortin receptor interaction. A primary principle is the preservation and optimization of the core pharmacophore, the His-Phe-Arg-Trp sequence, which is crucial for receptor binding and activation. nih.gov Modifications are strategically introduced to other parts of the peptide to enhance receptor subtype selectivity, improve metabolic stability, and modulate functional activity (agonist versus antagonist).
Key design strategies include:
Conformational Constraint: Introducing cyclic structures, such as the lactam bridge in MT-II, reduces the conformational flexibility of the peptide. This pre-organizes the molecule into a bioactive conformation, which can lead to increased potency and receptor selectivity. nih.gov
Substitution of Amino Acids: Replacing specific amino acids with natural or unnatural counterparts can probe the importance of side chain properties like size, charge, and hydrophobicity for receptor interaction.
Backbone Modifications: Alterations to the peptide backbone, such as N-methylation, can influence the peptide's conformation and resistance to enzymatic degradation. nih.gov
Pharmacophore-Based Design: Utilizing computational models of the ligand-receptor binding site allows for the design of novel molecules that mimic the key interactions of the parent peptide. uq.edu.au
These principles have been instrumental in the development of a wide range of MT-II analogs with diverse pharmacological properties, contributing to a better understanding of the melanocortin system.
Alanine (B10760859) Scanning and Single Amino Acid Substitutions
Alanine scanning is a powerful technique used to determine the contribution of individual amino acid side chains to the biological activity of a peptide. By systematically replacing each amino acid with alanine, a residue with a small, non-polar methyl side chain, researchers can identify "hot spots" critical for receptor binding and signal transduction.
Furthermore, single amino acid substitutions at various positions in MT-II and related analogs have been extensively explored. For instance, replacing His6 with constrained amino acids in the antagonist analog SHU9119 has led to the development of potent and selective antagonists for the hMC3R and hMC4R. nih.gov
| Position | Original Residue | Substitution | Effect on Activity (Illustrative for α-MSH) |
|---|---|---|---|
| 4 | Met | Ala | Significant decrease in potency |
| 5 | Glu | Ala | Dramatic loss of potency at mMC1R, mMC3R, and mMC4R |
| 6 | His | Ala | Moderate to significant decrease in potency |
| 7 | Phe | Ala | Significant decrease in potency |
| 8 | Arg | Ala | Significant decrease in potency |
| 9 | Trp | Ala | Significant decrease in potency |
This table illustrates the general effects of alanine substitutions on the activity of α-MSH, a closely related peptide, as specific data for a complete alanine scan of this compound is not widely published. The data is compiled from findings in referenced literature. researchgate.netnih.gov
These studies underscore that even subtle changes in the peptide sequence can have profound effects on its pharmacological profile, demonstrating the intricate nature of ligand-receptor recognition.
D-Amino Acid and Non-Canonical Amino Acid Incorporations
The incorporation of D-amino acids and non-canonical amino acids is a widely used strategy in peptide drug design to enhance stability, modulate conformation, and improve receptor selectivity. The parent compound, AC-Nle-c[Asp-His-DPhe -Pro-Trp-Lys]-NH2, itself contains a D-phenylalanine at position 7, a modification known to significantly increase potency compared to its L-phenylalanine counterpart. chemrxiv.org
D-Amino Acid Substitutions: Replacing L-amino acids with their D-enantiomers can have several effects:
Increased Proteolytic Stability: D-amino acids are not recognized by many endogenous proteases, leading to a longer biological half-life of the peptide. researchgate.net
Conformational Changes: The introduction of a D-amino acid can induce specific turns in the peptide backbone, which can either enhance or diminish binding affinity depending on the receptor's structural requirements.
Non-Canonical Amino Acid Incorporations: The use of amino acids not found in the standard genetic code offers a vast chemical space for modifying peptide properties. Examples of non-canonical amino acids incorporated into melanocortin analogs include:
Norleucine (Nle): This analog of methionine is present in MT-II at position 4 and is less susceptible to oxidation, thereby increasing the chemical stability of the peptide.
2-Naphthylalanine (Nal): Replacing DPhe with D-Nal(2') in the MT-II scaffold led to the development of SHU9119, a potent antagonist at the MC3 and MC4 receptors.
Conformationally Constrained Amino Acids: Incorporating residues like β-methyltryptophan can restrict the side chain's rotational freedom, providing insights into the preferred orientation for receptor binding and leading to analogs with altered potency and selectivity.
| Analog | Modification | Receptor | Activity |
|---|---|---|---|
| MT-II | DPhe7 | MC1,3,4,5R | Agonist |
| SHU9119 | DNal(2')7 | MC1,5R / MC3,4R | Agonist / Antagonist |
| PG-106 | βAla6 | MC3R | Selective Antagonist |
This table provides examples of how D-amino acid and non-canonical amino acid substitutions in the MT-II scaffold can alter receptor activity and selectivity. nih.gov
These modifications are crucial tools for fine-tuning the pharmacological properties of peptide-based drugs, allowing for the development of ligands with tailored activities for specific therapeutic applications.
Conformational Constraints and Cyclization Effects on Activity
The cyclization of peptides is a key strategy for imposing conformational constraints, which can significantly enhance biological activity and receptor selectivity. In this compound, the lactam bridge between the side chains of Asp and Lys creates a cyclic structure that is crucial for its high potency. nih.gov
Effects of Cyclization:
Reduced Flexibility: Cyclization restricts the number of possible conformations the peptide can adopt, reducing the entropic penalty upon binding to its receptor. This often leads to higher binding affinity. nih.gov
Stabilization of Bioactive Conformation: The cyclic structure can lock the peptide into a conformation that is optimal for receptor recognition and activation. NMR studies have shown that cyclic melanocortin ligands like MT-II tend to form a turn-helical conformation at the N-terminus.
Increased Stability: The cyclic structure can protect the peptide from degradation by exopeptidases, increasing its half-life in biological systems.
| Peptide Structure | Key Feature | Impact on Activity |
|---|---|---|
| Linear α-MSH | Flexible | Lower potency and stability compared to cyclic analogs |
| Cyclic MT-II | 23-membered lactam bridge | High potency, non-selective agonist |
| Expanded Ring Analog | 26-membered lactam bridge | Enhanced receptor selectivity |
This table compares the effects of linear versus cyclic structures on the activity of melanocortin peptides.
Impact of N- and C-Terminal Modifications
Modifications at the N- and C-termini of peptides are common strategies to improve their pharmacological properties. In this compound, both the N-terminus and the C-terminus are modified.
N-Terminal Acetylation: The N-terminus of MT-II is acetylated (Ac). This modification removes the positive charge of the N-terminal amine group. The benefits of N-terminal acetylation include:
Mimicking Native Proteins: Many naturally occurring intracellular proteins are N-terminally acetylated.
Increased Stability: Acetylation can protect the peptide from degradation by aminopeptidases.
C-Terminal Amidation: The C-terminus of MT-II is amidated (-NH2). This modification neutralizes the negative charge of the C-terminal carboxyl group. The advantages of C-terminal amidation are:
Increased Stability: Amidation can prevent degradation by carboxypeptidases.
Enhanced Receptor Binding: For many peptide hormones, the C-terminal amide is crucial for full biological activity.
Prolonged Half-Life: By increasing stability, amidation can extend the duration of the peptide's action in the body.
Studies on other melanocortin peptides have shown that N-terminal aromatic amino acid substitutions, in conjunction with other modifications, can lead to melanotropin peptides with enhanced receptor selectivity. These terminal modifications are simple yet effective ways to optimize the drug-like properties of peptide-based therapeutics.
| Modification | Purpose | Effect on this compound |
|---|---|---|
| N-terminal Acetylation | Remove positive charge, increase stability | Contributes to overall potency and stability |
| C-terminal Amidation | Neutralize negative charge, increase stability | Essential for high biological activity |
This table summarizes the impact of N- and C-terminal modifications on the properties of this compound.
Pharmacophore Mapping and Ligand-Receptor Interaction Hypotheses
Pharmacophore mapping is a crucial aspect of rational drug design that involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For melanocortin receptor agonists, the core pharmacophore has been identified as the tetrapeptide sequence His-Phe-Arg-Trp. nih.gov
Key Pharmacophoric Features:
Histidine (His): The imidazole (B134444) side chain of histidine is important for receptor activation.
Phenylalanine (Phe): The aromatic ring of phenylalanine (or a D-enantiomer) is critical for binding affinity. Structure-activity studies have shown that substitutions at this position can switch the molecule from an agonist to an antagonist.
Arginine (Arg): The positively charged guanidinium (B1211019) group of arginine is a key interaction point with the receptor.
Tryptophan (Trp): The large, hydrophobic indole (B1671886) ring of tryptophan also plays a significant role in receptor binding.
Ligand-Receptor Interaction Hypotheses: Based on mutagenesis studies and molecular modeling, several hypotheses have been proposed for the interaction of MT-II and its analogs with melanocortin receptors, particularly the MC4R:
The positively charged Arg8 residue of the ligand is thought to form a salt bridge with negatively charged aspartic acid residues (specifically D122) in the transmembrane domain 3 (TM3) of the receptor. nih.gov
The aromatic residues, DPhe7 and Trp9, are believed to interact with hydrophobic pockets within the receptor's binding site.
The conformational rigidity imposed by the cyclic structure helps to optimally position these key pharmacophoric residues for interaction with their respective binding sites on the receptor.
The development of well-defined pharmacophore models, derived from the solution structures of potent and rigid analogs, has proven valuable in virtual screening efforts to identify novel, non-peptide agonists for melanocortin receptors. uq.edu.au These models provide a powerful tool for understanding the molecular basis of ligand recognition and for the design of next-generation therapeutics targeting the melanocortin system.
Preclinical Pharmacokinetic and Metabolic Stability Research of Ac Nle C Asp His Dphe Pro Trp Lys Nh2
In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are crucial for predicting a compound's persistence in the body. utsouthwestern.eduwuxiapptec.com These tests evaluate the susceptibility of a molecule to degradation by metabolic enzymes found in various biological matrices. researchgate.net
For cyclic peptides like melanocortin analogs, cyclization is a key strategy to enhance metabolic stability compared to their linear counterparts. researchgate.netnih.gov The stability is typically assessed in:
Plasma: Evaluates degradation by plasma esterases and proteases. Cyclic peptides generally show high stability in plasma.
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells, rich in Cytochrome P450 (CYP450) enzymes, which are responsible for Phase I metabolism. utsouthwestern.edu
S9 Fractions: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and some Phase II metabolic reactions. utsouthwestern.edu
Studies on the related tetrapeptide core, Ac-His-DPhe-Arg-Trp-NH2, have shown it to be significantly more stable in mouse serum than the endogenous α-MSH, with a half-life of 16.8 hours, indicating resistance to common proteases. acs.org The cyclic structure of Melanotan II further enhances this stability. peptidesciences.com While specific data for the Proline-substituted version is unavailable, its stability would be influenced by how the Proline residue affects the peptide's conformation and susceptibility to enzymatic attack.
Permeability and Transport Studies
Permeability studies assess the ability of a compound to cross biological membranes, a critical factor for absorption.
Caco-2 Cell Models: The Caco-2 cell line is derived from human colorectal adenocarcinoma cells and differentiates into a monolayer of polarized intestinal epithelial cells that serve as a standard in vitro model of the human intestinal barrier. nih.govmdpi.com For many cyclic peptides, permeability across Caco-2 monolayers is low, suggesting that oral absorption may be limited. mdpi.comresearchgate.net However, modifications like N-methylation have been shown to improve Caco-2 permeability in some cyclic peptides by altering their conformational flexibility and ability to form internal hydrogen bonds. nih.gov
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive transcellular permeability across an artificial lipid membrane. nih.gov It helps to distinguish passive diffusion from active transport or paracellular flux.
Studies on various cyclic peptides indicate that permeability is a significant challenge. nih.govnih.gov For instance, research on cyclic hexapeptides showed that while most have low permeability, specific N-methylation patterns can increase it to levels comparable to passively absorbed markers like testosterone. nih.gov The permeability of AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 would depend on its specific three-dimensional shape, lipophilicity, and potential interaction with cellular transporters. nih.gov
Distribution Studies in Preclinical Models
Distribution studies determine where a compound travels in the body after administration. For melanocortin analogs like Melanotan II, a key aspect of distribution is the ability to cross the blood-brain barrier (BBB). The cyclic structure of Melanotan II is reported to enhance its in vivo stability and permeability across the BBB compared to linear analogs. peptidesciences.com
In preclinical models (e.g., rats), studies have confirmed the central activity of Melanotan II, demonstrating that it acts on melanocortin receptors in the brain and spinal cord to elicit physiological responses. nih.gov The distribution to other tissues is also evaluated to understand the compound's potential sites of action and accumulation.
Excretion Pathways in Preclinical Models
Excretion studies identify how a compound and its metabolites are eliminated from the body, typically via the kidneys (urine) or the liver (feces). For peptides, renal clearance is often a primary route of excretion. The specific pathways for this compound have not been detailed in available literature.
Bioavailability Assessment in Preclinical Models
Bioavailability measures the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. It is a critical parameter, especially for non-intravenous administration routes.
Intravenous (IV) Administration: By definition, IV administration results in 100% bioavailability and is used as a reference to determine the bioavailability of other routes.
Oral Administration: Peptides, including cyclic ones, generally exhibit very low oral bioavailability due to poor permeability and degradation in the gastrointestinal tract. nih.gov
Subcutaneous (SC) Administration: This is a common route for peptide drugs, typically providing higher and more reliable bioavailability than oral administration.
While specific bioavailability percentages for this compound are not published, the class of compounds it belongs to generally requires administration by injection (e.g., subcutaneous) to achieve effective systemic concentrations.
Conformational Analysis and Computational Studies of Ac Nle C Asp His Dphe Pro Trp Lys Nh2
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. This method provides detailed information at the atomic level, allowing for the characterization of the ensemble of conformations that a flexible molecule like AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 may adopt. For peptides that act on membrane receptors, NMR studies are often conducted in membrane-mimicking environments to better reflect the conformation recognized by the receptor. nih.gov
2D NMR Techniques (e.g., NOESY, TOCSY)
Two-dimensional (2D) NMR experiments are essential for resolving the complex spectra of peptides. Total Correlation Spectroscopy (TOCSY) is used to identify protons that are part of a coupled spin network within each amino acid residue. libretexts.org This allows for the assignment of specific proton signals to their respective amino acids in the peptide sequence. researchgate.net
The Nuclear Overhauser Effect SpectroscopY (NOESY) technique is particularly crucial for conformational analysis. It identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. libretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints. These through-space correlations are used to define the peptide's folding pattern, secondary structures like β-turns, and the relative orientation of amino acid side chains. researchgate.netnih.gov For instance, in studies of similar cyclic melanocortin analogues, NOESY data has been instrumental in determining the relative positioning of aromatic side chains, which is critical for receptor interaction. nih.gov
J-Coupling Analysis and Dihedral Angle Determination
Three-bond scalar couplings (³J-couplings), measured from high-resolution NMR spectra, provide valuable information about the dihedral angles of the peptide backbone. The Karplus equation describes the empirical relationship between the magnitude of a ³J-coupling constant and the intervening torsion angle. nih.govzenodo.org
For peptides, the ³J_HNHα coupling constant, which is the coupling between the amide proton (HN) and the alpha-proton (Hα) of an amino acid, is particularly informative. It is directly related to the backbone dihedral angle phi (φ). nih.gov By measuring these coupling constants for each residue, researchers can derive angular restraints that, in combination with the distance restraints from NOESY, allow for the calculation of a high-resolution three-dimensional structure. zenodo.orgnih.gov While the Karplus relationship is a powerful tool, factors such as substituent electronegativity and H-bonding can influence the coupling values, requiring careful parameterization for accurate structure determination. nih.gov
| ³J_HNHα (Hz) | Associated φ Angle Range (Degrees) | Common Secondary Structure |
|---|---|---|
| < 5 | -80 to -40 | α-helix |
| ~ 7 | -100 to -60 | Random Coil / Flexible |
| > 8 | -160 to -80 | β-sheet |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations serve as a "computational microscope," providing insights into the dynamic nature of peptides at an atomic level. americanpeptidesociety.org These simulations model the movement of every atom in the peptide and the surrounding solvent over time by integrating Newton's laws of motion. americanpeptidesociety.org For a flexible molecule like this compound, MD simulations can explore the vast landscape of possible conformations, identify the most stable structures, and characterize the transitions between them, complementing the more static picture provided by NMR. nih.gov
Force Field Selection and Simulation Parameters
The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms, including terms for bonds, angles, dihedrals, and non-bonded interactions like van der Waals and electrostatic forces. nih.govgithub.io Several force fields are commonly used for simulating peptides and proteins, each with its own strengths and parameterization philosophy. researchgate.net
| Force Field Family | Key Characteristics | Typical Application |
|---|---|---|
| CHARMM | Well-established for a wide range of biomolecules; includes CMAP corrections for improved backbone dihedral sampling. nih.gov | Proteins, lipids, nucleic acids. nih.govresearchgate.net |
| AMBER | Widely used, particularly for nucleic acids, but also robust for proteins. researchgate.netnih.gov | Proteins, DNA, RNA. researchgate.net |
| GROMOS | A united-atom force field (non-polar hydrogens are grouped with heavy atoms), which can be computationally efficient. researchgate.netnih.gov | Biomolecular systems. researchgate.net |
| OPLS | Optimized to reproduce the properties of organic liquids, making it suitable for studying solvation effects. researchgate.netnih.gov | Proteins in solution, small organic molecules. researchgate.net |
Simulations are typically performed in an explicit solvent environment, such as the TIP3P water model, to accurately represent hydration effects. Periodic boundary conditions are applied to simulate a bulk environment, and the system's temperature and pressure are maintained using thermostats and barostats to mimic physiological conditions.
Conformational Sampling and Trajectory Analysis
A primary challenge in MD simulations is adequately sampling the vast conformational space available to a flexible peptide. americanpeptidesociety.org Standard MD simulations may become trapped in local energy minima. To overcome this, enhanced sampling techniques such as accelerated molecular dynamics or replica exchange molecular dynamics (REMD) are often employed to explore the energy landscape more efficiently. acs.orgnih.gov The output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms over time. This trajectory is then analyzed to extract meaningful information. Common analysis methods include clustering structures based on geometric similarity to identify the most populated conformational states and calculating the root-mean-square deviation (RMSD) to assess structural stability. acs.orgacs.org
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking is a computational method used to predict the binding orientation of a ligand (the peptide) to its protein receptor. This technique is crucial for understanding the molecular basis of the peptide's biological activity and for structure-based drug design. researchgate.net For this compound, the likely targets are the melanocortin receptors (MCRs). nih.govmdpi.com
Docking algorithms sample a large number of possible orientations and conformations of the ligand within the receptor's binding site and use a scoring function to rank them. The resulting models predict key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex. acs.org Studies on related melanocortin analogues have shown that specific residues, such as DPhe and Trp, often form extensive interactions with the receptor, and that charged residues like Arg (or in this case, Pro) can form critical electrostatic interactions. nih.govnih.gov These predictions can guide the design of new analogues with improved affinity and selectivity. researchgate.netacs.org
Receptor Model Preparation and Active Site Definition
The foundation of computational analysis for ligands like this compound is an accurate three-dimensional model of its biological targets, the melanocortin receptors (MC1R, MC3R, MC4R, MC5R). As members of the G protein-coupled receptor (GPCR) family, obtaining experimental structures of MCRs has been challenging. benthamdirect.com Consequently, homology modeling has been the primary method for generating these receptor structures. researchgate.net
Initially, these models were often based on the crystal structures of related but distant templates such as bacteriorhodopsin or bovine rhodopsin. benthamdirect.com More recently, with an increasing number of GPCR crystal and cryo-EM structures being solved, higher-fidelity models can be constructed using closer templates, such as the parathyroid hormone receptor-1. nih.gov Software like Modeler or GPCRdb are commonly employed for this purpose. researchgate.netnih.gov
Once a receptor model is built, the definition of the active site—the specific region where the ligand binds—is critical. This is achieved by integrating biochemical and genetic data with the structural model. Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues within the transmembrane (TM) helices of MCRs that are essential for ligand binding and receptor activation. acs.orgresearchgate.net For example, studies on the human MC4R have identified residues in TM2, TM3, and TM6 as being crucial for interaction with melanocortin peptides. acs.org
Key findings from mutagenesis studies on melanocortin receptors that help define the active site include:
TM2: Residue Glu92 (in the mouse MC4R) is important for molecular recognition. researchgate.net
TM3: Residues Asp122 and Asp126 are involved in binding the core Arg residue of many melanocortin peptides and are also implicated in the binding of antagonists like SHU9119. acs.org
TM6: Residues Phe261 and His264 have been shown to affect the binding affinity of peptide agonists. acs.org
These identified residues form the basis of the binding pocket used in subsequent docking simulations to predict how this compound interacts with the receptor on a molecular level.
Table 1: Key Residues in Melanocortin Receptor Active Sites Implicated in Ligand Binding
| Receptor Transmembrane Helix | Key Residue (Example from hMC4R) | Role in Binding |
|---|---|---|
| TM3 | Asp122 | Interacts with the core Arginine residue of many peptide agonists. acs.org |
| TM3 | Asp126 | Affects binding of both agonists and antagonists. acs.org |
| TM6 | Phe261 | Decreases binding affinity of agonists when mutated. acs.org |
Scoring Functions and Binding Pose Prediction
Following the preparation of the receptor model and definition of the active site, molecular docking is performed to predict the most probable conformation, or "pose," of this compound when bound to the receptor. This process involves sampling a large number of possible orientations of the flexible peptide within the rigid or semi-flexible receptor binding site and evaluating each pose using a scoring function. researchgate.net
A scoring function is a mathematical algorithm that estimates the binding free energy of the ligand-receptor complex, with lower scores typically indicating a more favorable interaction. wikipedia.org The accuracy of the binding pose prediction is highly dependent on the quality of the scoring function. For peptide-GPCR complexes, several types of scoring functions are utilized. nih.gov
Types of Scoring Functions Used in Molecular Docking:
Force-Field-Based Functions: These functions use classical mechanics principles, such as the AMBER force field, to calculate the energy of the complex. They include terms for van der Waals interactions, electrostatic interactions, hydrogen bonds, and desolvation penalties. rsc.org Programs like AutoDock and DOCK utilize these types of functions. researchgate.netfrontiersin.org
Knowledge-Based Functions: These functions derive statistical potentials from a large database of known protein-ligand crystal structures. They score poses based on the frequency of observed atom-pair interactions, assuming that more frequently observed interactions are more favorable. frontiersin.org
Empirical Functions: These functions are derived by fitting coefficients of various energy terms (e.g., hydrogen bonds, ionic interactions, hydrophobic effects) to reproduce experimentally determined binding affinities for a set of training complexes. frontiersin.org
For complex systems like a flexible peptide binding to a GPCR, a combination of approaches is often employed. For instance, a coarse-grained docking simulation might first be used to explore a wide conformational space, followed by all-atom refinement and rescoring of the most promising poses using more computationally intensive functions like Rosetta's REF2015. nih.gov The ultimate goal is to identify the pose that best explains the known structure-activity relationships of the ligand and its analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a compound like this compound, QSAR studies would involve synthesizing and testing a series of related analogues where specific amino acids are systematically modified.
The process begins by calculating a set of molecular descriptors for each analogue in the series. These descriptors are numerical values that represent various physicochemical properties of the molecule, such as its topology, electronic properties, and hydrophobicity. A statistical method is then used to build a model that relates a subset of these descriptors to the observed biological activity (e.g., binding affinity Ki or functional potency EC50).
Common steps in a QSAR study for melanocortin ligands include:
Data Set Preparation: A series of structurally related peptides with experimentally measured activities at the target MCRs is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each peptide.
Variable Selection: To avoid overfitting, algorithms such as a genetic algorithm (GA) are used to select the most relevant descriptors that contribute significantly to the biological activity. nih.gov
Model Building: A regression model is constructed using methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Support Vector Machines (SVM). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using techniques such as leave-one-out cross-validation and by predicting the activity of an external test set of compounds not used in the model's creation. nih.gov
A statistically significant QSAR model can provide valuable insights into the structural features that govern the potency and selectivity of melanocortin agonists. This information is crucial for the rational design of new peptides with improved therapeutic profiles.
Table 2: Compound Names Mentioned in the Article
| Compound Name/Abbreviation | Full Chemical Name |
|---|---|
| Target Compound | This compound |
| Melanotan II (MT-II) | Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 |
Preclinical Efficacy Studies in Animal Models Excluding Human Clinical Trials
Selection and Characterization of Relevant In Vitro Disease Models
The initial evaluation of melanocortin agonists like MT-II relies on in vitro models to characterize their interaction with target receptors and their effects at a cellular level. These models are crucial for determining key pharmacological parameters such as binding affinity, potency, and functional selectivity.
The primary in vitro systems involve cultured cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, which are genetically engineered to express specific subtypes of melanocortin receptors (MCRs), including MC1R, MC3R, MC4R, and MC5R. acs.orgnih.gov This allows researchers to study the compound's effect on each receptor type in an isolated and controlled environment.
Key characterization assays include:
Receptor Binding Assays: These assays measure the affinity of the compound for a specific receptor subtype. A common method is a competitive binding assay, where the test compound competes with a radiolabeled ligand (like [¹²⁵I]NDP-MSH) for binding to the receptor. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to displace 50% of the radiolabeled ligand. nih.gov
Functional Assays: These assays determine the compound's ability to activate the receptor and trigger a downstream cellular response. Since MCRs are G protein-coupled receptors (GPCRs), their activation typically leads to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Therefore, cAMP accumulation assays are widely used to measure the potency (expressed as the half-maximal effective concentration, EC50) and efficacy of the agonist. nih.govnih.gov Other functional assays, such as those measuring β-arrestin-2 recruitment, provide further insight into the specific signaling pathways activated by the compound. acs.org
Cell-Based Disease Models: To investigate therapeutic potential for specific conditions, researchers use cell-based models that mimic disease states. For instance, to study the anti-inflammatory effects of melanocortin agonists, human blood cells or specific immune cell lines can be stimulated with inflammatory agents. The ability of the compound to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), is then measured as an indicator of efficacy. nih.gov
Table 1: In Vitro Models for Efficacy Evaluation of Melanocortin Agonists
| Model System | Assay Type | Parameter Measured | Purpose |
|---|---|---|---|
| HEK293 cells expressing MCRs | Competitive Radioligand Binding | IC50 | Determines binding affinity to specific receptor subtypes. |
| HEK293 cells expressing MCRs | cAMP Accumulation Assay | EC50, Emax | Measures functional potency and efficacy in activating the Gs-cAMP pathway. nih.govnih.gov |
| Cells expressing MCRs | β-Arrestin Recruitment Assay | EC50, Emax | Characterizes G protein-independent signaling pathways. acs.org |
| Human blood cells / Immune cells | Cytokine Release Assay | Inhibition of TNF-α, etc. | Evaluates anti-inflammatory potential. nih.gov |
In Vivo Animal Models for Efficacy Evaluation
Following in vitro characterization, the efficacy of AC-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 is evaluated in living organisms. The selection of animal models is critical and is based on the physiological function being investigated.
Various animal models are employed to study the diverse effects of melanocortin agonists, justified by the conserved nature of the melanocortin system across species.
Rodent Models for Metabolic Disorders: Male Sprague-Dawley or diet-induced obese (DIO) rats and mice are standard models for evaluating effects on energy homeostasis. acs.orgpharmexec.com The central melanocortin system, particularly the MC3R and MC4R, is a key regulator of food intake and body weight. nih.gov Therefore, these models are justified for studying the potential of MT-II in weight management. Experimental designs often involve monitoring food consumption, body weight, and body composition changes following compound administration. pharmexec.comnih.gov
Rodent Models for Sexual Dysfunction: Awake male rats are used to investigate pro-erectile effects. nih.gov The justification lies in the role of central melanocortin pathways in mediating penile erection. A typical experimental design involves administering the compound and quantifying erectile events and other associated behaviors, such as yawning. nih.gov
Models for Inflammation: To assess anti-inflammatory properties, researchers use established models of inflammatory diseases. For example, rat models of inflammatory bowel disease (IBD) or mouse models of experimental autoimmune uveitis are used, as they mimic key aspects of human inflammatory conditions where MCRs are known to play a modulatory role. nih.gov
Amphibian/Reptilian Models for Pigmentation: The lizard Anolis carolinensis is a classic model for studying effects on skin pigmentation. nih.gov Melanocortin agonists stimulate melanin (B1238610) synthesis, and the rapid and visible skin darkening in these animals provides a clear and direct readout of MC1R agonist activity. nih.gov
The route of administration in preclinical studies is chosen based on the experimental objective, such as targeting a specific site or achieving systemic exposure.
Systemic Administration: Subcutaneous (SC) injection is a common route for achieving systemic effects and is often used in studies of metabolism and inflammation. nih.govacs.org Preclinical pharmacokinetic studies have shown that SC administration results in high bioavailability. nih.govnih.gov Intravenous (IV) and intraperitoneal (IP) injections are also used for systemic delivery. nih.govnih.gov
Central Nervous System (CNS) Administration: To directly study the effects on the brain and spinal cord, bypassing the blood-brain barrier, direct CNS administration is employed. Intracerebroventricular (ICV) injections deliver the compound into the brain's ventricles, while intrathecal (IT) injections deliver it into the spinal canal. nih.govnih.gov These routes are crucial for differentiating central versus peripheral sites of action. nih.gov
Local Administration: In some cases, local administration is used to investigate effects at a specific site, such as intracavernosal injection into the penis to test for direct effects on erectile tissue. nih.gov
Dosing regimens in preclinical settings typically involve dose-response studies, where different doses of the compound are administered to determine the effective range. nih.gov This can involve single-dose administrations for acute effects or repeated dosing over several days or weeks for chronic effects. nih.govacs.org
Efficacy is quantified by measuring a range of endpoints and biomarkers relevant to the condition being studied.
Behavioral Endpoints: These include direct observation and scoring of behaviors such as food intake (grams consumed), yawning frequency, and the number of penile erections. acs.orgnih.gov
Physiological Endpoints: These are quantitative measurements of bodily functions. Examples include changes in body weight and body composition (fat mass vs. lean mass), measurement of intracavernous pressure to quantify erectile response, and quantification of skin darkening using reflectometry. nih.govnih.govresearchgate.net
Pharmacokinetic/Pharmacodynamic (PK/PD) Endpoints: Blood samples are collected at various time points to measure the concentration of the compound and its metabolites, which helps in understanding its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov
Biochemical Biomarkers: Analysis of blood and tissue samples for specific biomarkers provides molecular evidence of efficacy. This can include measuring levels of metabolic hormones like insulin (B600854) and C-peptide, inflammatory markers such as TNF-α, or signaling molecules like vascular endothelial growth factor (VEGF). nih.govpharmexec.comresearchgate.net
Table 2: Preclinical Animal Models and Efficacy Endpoints
| Area of Study | Animal Model | Endpoints and Biomarkers Measured |
|---|---|---|
| Metabolic Disorders | Diet-Induced Obese (DIO) Rodents pharmexec.com | Food intake, body weight, body fat mass, lean mass, plasma insulin, C-peptide. pharmexec.comresearchgate.net |
| Sexual Dysfunction | Male Rats nih.gov | Penile erection counts, yawning frequency, intracavernous pressure. nih.gov |
| Inflammation | Rat model of IBD, Mouse model of uveitis nih.gov | Reduction in tissue inflammation, levels of inflammatory cytokines (e.g., TNF-α). nih.gov |
| Pigmentation | Lizard (Anolis carolinensis) nih.gov | Degree and speed of skin darkening (measured by reflectometry or visual scoring). nih.govnih.gov |
Mechanism-Based Efficacy Confirmation in Preclinical Systems
A critical component of preclinical evaluation is to confirm that the observed effects of AC-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 are mediated through its intended mechanism of action—the activation of melanocortin receptors.
A primary method for confirming mechanism-based efficacy is the use of selective receptor antagonists. In these experiments, the antagonist is administered prior to or along with the agonist (MT-II). If the antagonist blocks or reverses the effects of the agonist, it provides strong evidence that the effect is mediated by the specific receptor being blocked. For example, the pro-erectile effects of intrathecally administered MT-II in rats were shown to be blocked by the co-administration of SHU-9119, a potent MC3R/MC4R antagonist. nih.gov This confirmed that the spinal action of MT-II on erections is mediated via melanocortin receptors. nih.gov
Furthermore, the same study demonstrated that when SHU-9119 was administered intrathecally, it blocked the effects of intrathecal MT-II, but when administered intracerebroventricularly (into the brain), it did not. nih.gov This elegant experimental design not only confirmed the involvement of MCRs but also helped to pinpoint the site of action to receptors in the spinal cord, independent of those in the brain. nih.gov
Another powerful tool for mechanism confirmation is the use of transgenic animal models, such as knockout mice that lack a specific melanocortin receptor subtype (e.g., MC4R knockout mice). nih.gov Demonstrating that an agonist is ineffective in an animal lacking the target receptor is definitive proof of its mechanism of action.
Advanced Research Methodologies and Future Directions in Ac Nle C Asp His Dphe Pro Trp Lys Nh2 Research
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Mechanistic Insights
To elucidate the complex signaling cascades initiated by AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2, researchers are increasingly turning to omics technologies. These approaches provide a global, unbiased view of the molecular changes following melanocortin receptor activation.
Transcriptomics: By activating MCRs, which are G protein-coupled receptors (GPCRs), the compound triggers downstream signaling, most notably the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). researchgate.net This signaling cascade influences the activity of various transcription factors. Transcriptomic analyses, such as RNA-sequencing, can map the complete set of genes whose expression is altered following receptor activation. For instance, in melanocytes, activation of the MC1R pathway is known to upregulate genes involved in melanogenesis, such as tyrosinase (TYR) and dopachrome (B613829) tautomerase (DCT). researchgate.netnih.gov In hypothalamic neurons, activating MC4R can modulate the expression of genes involved in energy homeostasis and appetite regulation. nih.gov Applying these techniques to cells or tissues treated with this compound allows for the identification of novel downstream gene targets and provides a comprehensive blueprint of its cellular impact.
Proteomics: Quantitative proteomics, using techniques like tandem mass tag (TMT) labeling, complements transcriptomics by detailing changes at the protein level. nih.gov This is crucial for understanding post-translational modifications (e.g., phosphorylation) that are central to GPCR signaling. Upon activation by this compound, MCRs initiate phosphorylation cascades involving protein kinase A (PKA) and other kinases like PI3K/Akt and MAPK. nih.govresearchgate.net Proteomic studies can identify the specific proteins that are phosphorylated or dephosphorylated, revealing the precise signaling pathways engaged. For example, a proteomic analysis of polymyxin (B74138) B-induced melanogenesis, another pathway that stimulates melanin (B1238610) production, revealed the upregulation of proteins in the lysosome and oxidative phosphorylation pathways, providing a new perspective on the cellular mechanisms involved. nih.gov Similar studies with this compound would offer profound mechanistic insights into its diverse biological effects, from pigmentation to metabolic regulation.
| Omics Technology | Application in this compound Research | Potential Findings |
| Transcriptomics (RNA-Seq) | Identification of all genes up- or down-regulated upon MCR activation by the peptide. | Discovery of novel genes involved in melanogenesis, appetite control, or inflammation; understanding the genomic basis of the peptide's pleiotropic effects. |
| Proteomics (Mass Spectrometry) | Quantification of changes in global protein expression and post-translational modifications (e.g., phosphorylation). | Mapping of specific kinase signaling pathways (e.g., PKA, PI3K/Akt); identification of key effector proteins downstream of MCR activation. |
Advanced Imaging Techniques for Ligand Tracking and Receptor Visualization (e.g., PET, SPECT, Fluorescence Imaging)
Visualizing the biodistribution of this compound and its engagement with target receptors in a living system is critical for preclinical development. Advanced imaging techniques enable non-invasive, real-time assessment of the peptide's pharmacokinetics and target localization.
PET and SPECT Imaging: Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful nuclear imaging modalities that rely on radiolabeled probes. Analogs of α-MSH, including cyclic structures similar to this compound, have been successfully chelated with radionuclides for imaging purposes. nih.govnih.gov For SPECT imaging, isotopes like Technetium-99m (99mTc) are commonly used, while PET imaging may employ isotopes such as Gallium-68 (68Ga) or Copper-64 (64Cu). nih.govnih.gov These radiolabeled peptides are particularly valuable for imaging melanoma, which often overexpresses the MC1R. nih.govnih.gov Preclinical studies in animal models have shown that radiolabeled α-MSH analogs can achieve high tumor uptake with rapid clearance from non-target tissues, highlighting their potential as diagnostic imaging agents. nih.gov
Fluorescence Imaging: Conjugating the peptide to fluorescent dyes, especially those in the near-infrared (NIR) spectrum, allows for high-resolution optical imaging in preclinical models. NIR imaging offers advantages such as deep tissue penetration and low autofluorescence. This technique can be used to track the accumulation of the peptide in specific tissues, such as tumors or specific brain regions, and to study its cellular internalization in real-time.
| Imaging Modality | Probe Type | Preclinical Application |
| SPECT | Peptide conjugated to a gamma-emitting radionuclide (e.g., 99mTc, 111In). nih.gov | Whole-body biodistribution studies; visualization of MC1R-positive tumors. nih.gov |
| PET | Peptide conjugated to a positron-emitting radionuclide (e.g., 64Cu, 68Ga). nih.gov | Quantitative assessment of receptor density in tumors and other tissues; pharmacokinetic modeling. |
| Fluorescence Imaging | Peptide conjugated to a fluorescent dye (e.g., NIR fluorophore). | High-resolution imaging of peptide accumulation in tissues; real-time tracking of cellular uptake and trafficking. |
Development of Novel Peptide Delivery Systems (e.g., Nanoparticles, Polymeric Formulations) for Preclinical Application
Despite its potency, the therapeutic application of this compound is hindered by challenges common to peptide drugs, including poor enzymatic stability, low bioavailability, and difficulty crossing biological barriers like the blood-brain barrier. Novel delivery systems are being developed to overcome these limitations.
Nanoparticles: Encapsulating the peptide within nanocarriers can protect it from enzymatic degradation, prolong its circulation time, and facilitate targeted delivery. mdpi.com
Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles can encapsulate peptides, improving their pharmacokinetic profile. youtube.com
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used to create nanoparticles for sustained release of peptides. mdpi.comyoutube.com These systems can be further modified with targeting ligands to direct the peptide to specific cells or tissues.
Polymeric Formulations and Conjugates:
Polymer Conjugation: Covalently attaching polymers like polyethylene (B3416737) glycol (PEG) to the peptide (PEGylation) can increase its hydrodynamic size, reducing renal clearance and shielding it from proteases.
Self-Assembling Systems: Certain cyclic peptides can self-assemble into higher-order structures like nanotubes. nih.govnih.gov By conjugating this compound to a polymer, it may be possible to create self-assembling nanostructures that act as their own delivery vehicle, potentially enhancing cellular uptake and stability. researchgate.net
These advanced delivery strategies are being explored in preclinical settings to enhance the therapeutic window and enable administration through more convenient routes.
Chemoinformatic and Bioinformatics Approaches for Analog Design and Screening
The development of next-generation melanocortin ligands with improved receptor selectivity and functional activity relies heavily on computational approaches. Chemoinformatic and bioinformatic tools are essential for rational drug design and high-throughput screening.
Structure-Activity Relationship (SAR) Studies: The core pharmacophore of melanocortin peptides is the His-Phe-Arg-Trp sequence. nih.govnih.gov Decades of research have generated vast amounts of SAR data by systematically modifying each amino acid in this sequence and in the surrounding scaffold. nih.govnih.gov For example, replacing the D-Phe residue in the MT-II template with bulky aromatic substitutions can convert the molecule from an agonist to an antagonist at the MC3R and MC4R. mdpi.com Computational analysis of these SAR data helps build predictive models that guide the design of new analogs.
Structure-Based Ligand Design: The recent elucidation of the crystal structure of melanocortin receptors, such as MC4R complexed with the antagonist SHU-9119, has been a landmark achievement. umich.eduresearchgate.net These high-resolution structures provide a precise map of the ligand-binding pocket. Using this structural information, medicinal chemists can perform in silico docking of virtual compound libraries to identify novel scaffolds. Furthermore, structure-based design allows for the rational modification of existing ligands like this compound to exploit specific subpockets within the receptor, with the goal of enhancing potency and, crucially, achieving selectivity for a single MCR subtype. umich.edu For instance, modifications to the Nle or Trp residues have been shown to engage a selectivity switch between hMC4R and hMC3R. umich.edu
| Computational Approach | Description | Goal in this compound Research |
| Homology Modeling | Creating a 3D model of a receptor based on the known structure of a related protein. | Predicting the binding pose of the peptide to MCRs for which no crystal structure exists. |
| Molecular Docking | Simulating the interaction between a ligand and a receptor's binding site. | Screening virtual libraries for new MCR ligands; predicting the binding affinity of novel analogs. |
| Structure-Activity Relationship (SAR) | Analyzing how chemical structure modifications affect biological activity. | Identifying key residues for receptor activation vs. antagonism; guiding the design of receptor-selective analogs. nih.govnih.gov |
| In Silico Mutagenesis | Computationally predicting the functional effect of amino acid changes in the receptor. | Identifying receptor residues critical for ligand binding and signal transduction. |
Q & A
Q. What are the optimal methods for synthesizing AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2, and how do they impact yield and purity?
Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Microwave-assisted SPPS (e.g., 30-minute coupling/deprotection cycles) significantly reduces reaction time (from hours to minutes) while maintaining high crude peptide purity (>90%) . Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is critical for purification, with gradients optimized for peptide polarity. Purity ≥95% is achievable via iterative RP-HPLC runs .
Q. How is the purity and structural integrity of this compound validated in research settings?
Purity is assessed via RP-HPLC with UV detection (λ = 220 nm for peptide bonds). Structural confirmation requires mass spectrometry (MS) (e.g., MALDI-TOF or ESI-MS) to verify molecular weight (C50H69N15O9; theoretical MW = 1024.2 Da). Advanced techniques like circular dichroism (CD) or NMR spectroscopy (e.g., 2D TOCSY/ROESY) validate secondary structures and disulfide bridge conformations .
Q. Which melanocortin receptors (MCRs) are primarily targeted by this compound, and what functional roles do they play?
this compound (MT-II) is a pan-agonist for MC1R, MC3R, MC4R, and MC5R, with high affinity (nM range). MC4R activation mediates appetite suppression and erectile function, while MC1R regulates pigmentation and melanoma apoptosis. Functional assays (e.g., cAMP accumulation in HEK-293 cells) confirm receptor activation .
Advanced Research Questions
Q. How do systematic backbone modifications (e.g., N-methylation) alter receptor selectivity and functional activity?
N-methylation at specific residues (e.g., His6, Arg8, Trp9) induces conformational constraints , altering side-chain orientations. For example:
- MC1R selectivity : N-methylation of His6 and Arg8 in Ac-Nle-c[Asp-NMe-His-DPhe-NMe-Arg-Trp-Lys]-NH2 enhances MC1R agonism (EC50 = 0.8 nM) while abolishing activity at MC3R/MC4R .
- Universal antagonism : Methylation at D-Nal(2')7 and Trp9 in SHU9119 derivatives creates broad-spectrum MCR antagonists .
These modifications are guided by NMR-based conformational studies and molecular docking into receptor homology models .
Q. What experimental strategies resolve contradictions in functional outcomes between structural analogs?
Discrepancies arise from receptor subtype-specific interactions . For example:
- D-Phe7 vs. D-Nal(2')7 substitution : D-Nal(2')7 in SHU9119 converts MC4R agonism to antagonism but retains MC1R/MC5R agonism. This is attributed to steric clashes with MC4R’s transmembrane domain .
- Arg8 methylation : Reduces MC3R binding by disrupting salt bridges with Glu131/D154 residues .
Comparative functional assays (cAMP, ERK phosphorylation) and alanine scanning mutagenesis of receptors clarify these mechanisms .
Q. How do in vivo studies validate the translational potential of this compound for conditions like erectile dysfunction or obesity?
In rodent models, subcutaneous MT-II administration (0.1–1 mg/kg) induces penile erection via MC4R activation in the medial preoptic area and spinal cord . For obesity, chronic MC4R agonism reduces food intake by 30–50% in diet-induced obese mice. Double-blind human trials (e.g., 0.025–0.075 mg/kg doses) confirm erectile response efficacy without tachyphylaxis .
Q. What computational tools predict the impact of structural changes on receptor binding and selectivity?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. For example:
- MC4R selectivity : MD reveals that D-Phe7 forms π-π interactions with Trp258/His264 in MC4R, while D-Nal(2')7 disrupts these contacts .
- MC1R binding : FEP identifies His6 and Arg8 as critical for stabilizing interactions with MC1R’s extracellular loops .
Methodological Considerations
Q. How are conformational dynamics analyzed to rationalize receptor subtype selectivity?
NMR spectroscopy (500 MHz, 295–315 K) resolves backbone and side-chain conformations. For example:
Q. What strategies mitigate off-target effects in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
